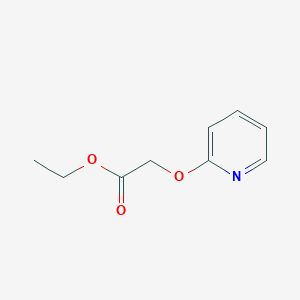

Ethyl 2-(pyridin-2-yloxy)acetate

Description

Ethyl 2-(pyridin-2-yloxy)acetate is an organic compound featuring a pyridine ring linked via an oxygen atom to an ethyl acetate group. Its structure combines the aromaticity of pyridine with the ester functionality, making it versatile in pharmaceutical and agrochemical synthesis.

Propriétés

IUPAC Name |

ethyl 2-pyridin-2-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKQSNSEARBPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614301 | |

| Record name | Ethyl [(pyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90972-27-3 | |

| Record name | Ethyl [(pyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(pyridin-2-yloxy)acetate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or acetonitrile. The general reaction scheme is as follows:

2-Hydroxypyridine+Ethyl bromoacetateK2CO3Ethyl 2-(pyridin-2-yloxy)acetate

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-(pyridin-2-yloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(pyridin-2-yloxy)acetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) can be used under controlled conditions.

Major Products Formed

Oxidation: Ethyl 2-(pyridin-2-yloxy)acetic acid.

Reduction: Ethyl 2-(pyridin-2-yloxy)ethanol.

Substitution: Various substituted derivatives of ethyl 2-(pyridin-2-yloxy)acetate, depending on the electrophile used.

Applications De Recherche Scientifique

Ethyl 2-(pyridin-2-yloxy)acetate is a compound with diverse applications, primarily in medicinal chemistry and organic synthesis. It serves as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects and in creating novel 2-(pyridin-2-yl) pyrimidine derivatives. Research suggests these derivatives have biological activities, specifically evaluated against immortalized rat hepatic stellate cells (HSC-T6). Its structural similarity to biologically active molecules allows it to be used in studies related to enzyme inhibition and receptor binding. The compound may interact with various biological targets through mechanisms such as hydrogen bonding and π-π interactions.

Here are some of the applications of Ethyl 2-(pyridin-2-yloxy)acetate:

Medicinal Chemistry: Ethyl 2-(pyridin-2-yloxy)acetate is employed as an intermediate in the development of pharmaceutical compounds. It can also be used to synthesize novel 2-(pyridin-2-yl) pyrimidine derivatives.

Organic Synthesis: This compound serves as a building block in various organic synthesis processes.

Biological Activity Studies: Due to its structural similarity to biologically active molecules, ethyl 2-(pyridin-2-yloxy)acetate is used in studies related to enzyme inhibition and receptor binding. It may also function as a prodrug, releasing active compounds upon metabolic conversion. Its interactions are primarily influenced by the structural features of the pyridine ring, which enables it to engage in non-covalent interactions with enzymes and receptors.

Mécanisme D'action

The mechanism of action of ethyl 2-(pyridin-2-yloxy)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The pyridine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Ethyl 2-(pyridin-2-yloxy)acetate and related compounds:

Key Observations :

- Linkage Type : Replacement of oxygen with sulfur (e.g., thioether in pyrimidin-2-ylthio derivatives) reduces polarity and may alter reactivity in nucleophilic substitutions .

- Ester Group Variation : Methyl vs. ethyl esters impact metabolic stability; ethyl esters generally exhibit slower hydrolysis rates .

Activité Biologique

Ethyl 2-(pyridin-2-yloxy)acetate is a compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Ethyl 2-(pyridin-2-yloxy)acetate is characterized by the presence of a pyridine ring attached to an ethoxyacetate moiety. Its molecular formula is , and it exhibits properties typical of compounds with both ester and aromatic functionalities. The structural features allow it to engage in various biological interactions, particularly through hydrogen bonding and π-π stacking with target molecules.

The biological activity of Ethyl 2-(pyridin-2-yloxy)acetate can be attributed to its role as a prodrug , which undergoes metabolic conversion to release active compounds. The pyridine ring enhances its ability to interact with biological targets such as enzymes and receptors, primarily through non-covalent interactions. This compound has been noted for its potential in enzyme inhibition and receptor binding studies, making it a valuable candidate in drug development.

Antimicrobial Activity

Research indicates that Ethyl 2-(pyridin-2-yloxy)acetate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 μM .

Table 1: Antimicrobial Activity of Ethyl 2-(pyridin-2-yloxy)acetate

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 20-40 |

| Bacillus subtilis | 20-40 |

| Mycobacterium tuberculosis | 20-40 |

Enzyme Inhibition

Ethyl 2-(pyridin-2-yloxy)acetate has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to other biologically active molecules allows it to compete with substrates for enzyme binding sites, thus modulating enzymatic activity. This property is particularly relevant in the context of drug design aimed at treating diseases linked to enzyme dysfunction.

Case Studies

- Antitubercular Activity : A study involving the synthesis of novel derivatives based on Ethyl 2-(pyridin-2-yloxy)acetate revealed enhanced antitubercular activity against Mycobacterium tuberculosis. Compounds derived from this structure showed promising results with MIC values comparable to established drugs .

- Chlamydial Infections : Another research effort focused on the antichlamydial properties of derivatives related to Ethyl 2-(pyridin-2-yloxy)acetate. The synthesized compounds demonstrated selective activity against Chlamydia trachomatis, indicating potential for developing new therapeutic agents for infections caused by this pathogen .

Research Findings

Recent studies have highlighted the compound's role in various therapeutic contexts:

- Drug Development : Ethyl 2-(pyridin-2-yloxy)acetate serves as an intermediate in synthesizing more complex pharmaceutical compounds, potentially leading to new treatments for infections and metabolic disorders.

- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to target proteins, providing insights into its mechanism of action at the molecular level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.